molecular formula C23H27N7 B5798309 8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B5798309
M. Wt: 401.5 g/mol
InChI Key: JFFAWTFUKXKUQB-UHFFFAOYSA-N
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Description

“8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of pyridopyrimidines, which are heterocyclic compounds composed of a pyridine and a pyrimidine ring . These compounds are of great interest due to their biological potential .


Molecular Structure Analysis

The molecular formula of this compound is C23H27N7 . It has an average mass of 401.507 Da and a mono-isotopic mass of 401.232788 Da .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target . Some of the most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, and the biotin carboxylase .

Future Directions

Pyridopyrimidines, including pyrido[2,3-d]pyrimidines, have been studied in the development of new therapies . They are used on several therapeutic targets and have shown a therapeutic interest . Therefore, the development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

11,13-dimethyl-4-propyl-6-(4-pyridin-2-ylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7/c1-4-7-18-15-20(29-12-10-28(11-13-29)19-8-5-6-9-24-19)30-23(26-18)21-16(2)14-17(3)25-22(21)27-30/h5-6,8-9,14-15H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFAWTFUKXKUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C5=CC=CC=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,13-Dimethyl-4-propyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene

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